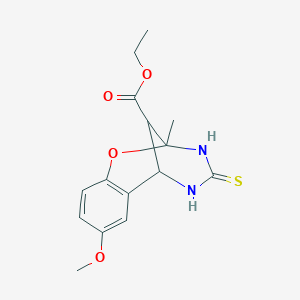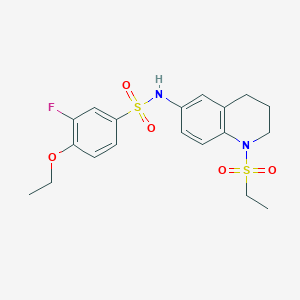
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, there are related studies on the synthesis of similar compounds. For instance, α-substituted methylsulfinamides are prepared through the homologation of electrophilic N-sulfinylamines with Li-CHXY reagents . This transformation takes place under full chemocontrol and exhibits good flexibility for preparing both N-aryl and N-alkyl analogues .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Metal Ion Detection
- Fluorescent Probes for Zn(II): A study describes the synthesis and properties of Zinquin-related fluorophores, which are compounds used as specific fluorescent probes for detecting zinc ions (Zn(II)) in biological systems (Kimber et al., 2003). These compounds exhibit bathochromic shifts and fluorescence upon binding with Zn(II), indicating their potential in bioanalytical applications for metal ion detection.
Antimicrobial and Enzyme Inhibitory Activities
Antimicrobial Studies
Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains (Vanparia et al., 2010). These studies highlight the potential of sulfonamide compounds in developing new antimicrobials.
Enzyme Inhibition for Alzheimer's Treatment
Research into N-substituted sulfonamides has shown promising results in inhibiting acetylcholinesterase, an enzyme target for Alzheimer’s disease treatment (Abbasi et al., 2018). This suggests the relevance of such compounds in designing therapeutic agents for neurodegenerative diseases.
Anticancer Applications
- Pro-Apoptotic Effects in Cancer Cells: Certain sulfonamide derivatives have demonstrated the ability to induce apoptosis in cancer cells via activating specific signaling pathways (Cumaoğlu et al., 2015). This indicates the potential use of sulfonamide-based compounds in cancer therapy.
Pharmacological Potential
- Diuretic and Antihypertensive Agents: Synthesis and evaluation of quinazoline and sulfonamide derivatives have revealed compounds with significant diuretic and antihypertensive activities (Rahman et al., 2014). These findings point to the potential of such chemical frameworks in developing cardiovascular drugs.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S2/c1-3-27-19-10-8-16(13-17(19)20)29(25,26)21-15-7-9-18-14(12-15)6-5-11-22(18)28(23,24)4-2/h7-10,12-13,21H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBIOYWYZRRZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
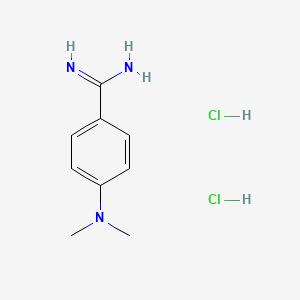

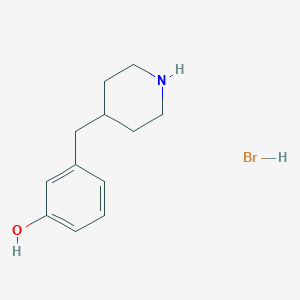
![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2824921.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2824923.png)
![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)
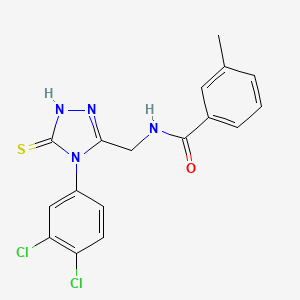
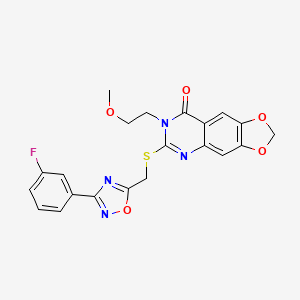


![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide](/img/structure/B2824931.png)
![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)
